molecular formula C47H80O2 B3026246 Cholest-5-en-3beta-ol, 11,14-eicosadienoate

Cholest-5-en-3beta-ol, 11,14-eicosadienoate

Cat. No.: B3026246
M. Wt: 677.1 g/mol
InChI Key: REFJKOQDWJELKE-XKFOCWSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesteryl 11,14-eicosadienoate is a cholesterol ester. It has been used as a synthetic intermediate in the synthesis of cholesterol methyl esters.

Scientific Research Applications

Cardiovascular Health Benefits

Research indicates that certain derivatives of Cholest-5-en-3beta-ol, such as ethyl eicosapentaenoic acid (found in icosapent ethyl), can significantly improve atherosclerotic cardiovascular disease (ASCVD) outcomes. The REDUCE-IT trial demonstrated that icosapent ethyl, at a daily dose of 4g, significantly reduced the incidence of cardiovascular events in patients with elevated baseline triglycerides despite well-controlled LDL-C levels. This trial marks a pivotal moment in dyslipidaemia therapeutics, suggesting a need to manage hypertriglyceridaemic patients with treatments beyond LDL-C lowering alone (Boden, Bhatt, Toth, Ray, Chapman, & Lüscher, 2019).

Mechanisms in Metabolic Diseases

Soluble epoxide hydrolase (sEH) inhibition, which increases levels of epoxyeicosatrienoic acids (EETs), is suggested as a potential therapeutic target for metabolic disorders. EETs, derived from arachidonic acid, have shown beneficial effects in conditions such as hypertension, atherosclerosis, and diabetes. The balance between omega-6 and omega-3 polyunsaturated fatty acids (PUFAs), including derivatives of Cholest-5-en-3beta-ol, plays a crucial role in these diseases. The metabolic interplay involving these compounds underscores their importance in managing metabolic disorders (He, Wang, Zhu, & Ai, 2016).

Anti-inflammatory Properties

Conjugated linoleic acid (CLA), another compound related to the broader family of Cholest-5-en-3beta-ol derivatives, exhibits significant anti-inflammatory properties. It has been studied for its potential to down-regulate the production of inducible eicosanoids such as prostaglandin E2 and leukotriene B4, which are crucial in early inflammatory events. These findings indicate that CLA and by extension, related compounds could offer therapeutic benefits in inflammation-driven conditions (Bassaganya-Riera, Hontecillas, & Beitz, 2002).

Obesity and Metabolic Syndrome

Emerging research on tocotrienols, members of the vitamin E family related to sterols like Cholest-5-en-3beta-ol, reveals their potential in attenuating obesity and its metabolic complications. Studies have shown that tocotrienols can influence fat mass, plasma levels of free fatty acids, triglycerides, cholesterol, and improve glucose and insulin tolerance. These effects are mediated through several mechanisms, including modulation of adipogenesis, energy sensing, induction of apoptosis in preadipocytes, and anti-inflammatory actions. These insights highlight the multifaceted role of Cholest-5-en-3beta-ol derivatives in combating obesity and metabolic syndrome (Zhao, Fang, Marshall, & Chung, 2016).

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (11E,14E)-icosa-11,14-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,28,37-38,40-44H,7-10,13,16-27,29-36H2,1-6H3/b12-11+,15-14+/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFJKOQDWJELKE-XKFOCWSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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